3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide is a useful research compound. Its molecular formula is C25H30N4O5 and its molecular weight is 466.538. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclization Reactions and Molecular Synthesis
Quinazoline derivatives are key intermediates in cyclization reactions, offering pathways to synthesize novel compounds. For example, cyclization of aryl-, aroyl-, and cyanamides with methyl anthranilates and other substrates leads to the production of 2-aminoquinazoline derivatives among others, demonstrating the versatility of quinazoline compounds in synthesizing diverse molecular structures (Shikhaliev et al., 2008).
Antitumor Activity
Quinazoline derivatives have been extensively studied for their antitumor properties. The synthesis and evaluation of novel 3-benzyl-substituted-4(3H)-quinazolinones have shown promising broad-spectrum antitumor activity, indicating the potential of quinazoline compounds in cancer treatment (Al-Suwaidan et al., 2016).
Antimicrobial Activity
Additionally, novel quinazolinone derivatives have been synthesized and shown to possess antimicrobial activity, further underscoring the therapeutic applications of quinazoline compounds (Habib et al., 2013).
Molecular Docking Studies
Molecular docking studies of quinazoline derivatives have also been performed to understand their interaction with biological targets, such as enzymes, which is crucial for the development of drugs with specific modes of action (Al-Suwaidan et al., 2016).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxo-1,2,3,4-tetrahydropyrimidine with 2,4-dimethylbenzoyl chloride to form 2-(2,4-dimethylphenylamino)-4,6-dioxo-1,2,3,4-tetrahydropyrimidine. This intermediate is then reacted with ethyl 3-aminocrotonate to form 3-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanenitrile. The nitrile group is then reduced to the corresponding amine using lithium aluminum hydride, followed by acylation with 3-methoxypropylchloride to form the final product, 3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide.", "Starting Materials": [ "2-amino-4,6-dioxo-1,2,3,4-tetrahydropyrimidine", "2,4-dimethylbenzoyl chloride", "ethyl 3-aminocrotonate", "lithium aluminum hydride", "3-methoxypropylchloride" ], "Reaction": [ "2-amino-4,6-dioxo-1,2,3,4-tetrahydropyrimidine is condensed with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form 2-(2,4-dimethylphenylamino)-4,6-dioxo-1,2,3,4-tetrahydropyrimidine.", "The intermediate is then reacted with ethyl 3-aminocrotonate in the presence of a base such as potassium carbonate to form 3-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanenitrile.", "The nitrile group is reduced to the corresponding amine using lithium aluminum hydride in anhydrous ether.", "The resulting amine is then acylated with 3-methoxypropylchloride in the presence of a base such as triethylamine to form the final product, 3-[1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide." ] } | |
CAS No. |
899919-87-0 |
Molecular Formula |
C25H30N4O5 |
Molecular Weight |
466.538 |
IUPAC Name |
3-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methoxypropyl)propanamide |
InChI |
InChI=1S/C25H30N4O5/c1-17-9-10-20(18(2)15-17)27-23(31)16-29-21-8-5-4-7-19(21)24(32)28(25(29)33)13-11-22(30)26-12-6-14-34-3/h4-5,7-10,15H,6,11-14,16H2,1-3H3,(H,26,30)(H,27,31) |
InChI Key |
IHBYEWXAIRYQSC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCCCOC)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.